molecular formula C14H19NO3 B2570717 Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate CAS No. 2248182-73-0

Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate

Cat. No. B2570717
CAS RN: 2248182-73-0
M. Wt: 249.31
InChI Key: TXFNYUHGWPDTCC-STQMWFEESA-N
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Description

Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate, also known as S-(+)-Carvone oxime, is a chemical compound that belongs to the class of pyrrolidine carboxylates. It is widely used in scientific research for its unique properties and mechanisms of action.

Mechanism of Action

The mechanism of action of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate is not fully understood. However, it is believed to work by binding to the active site of enzymes and controlling the stereochemistry of the reaction. It is also thought to interact with various biological targets, including receptors and ion channels, leading to its diverse biological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. It is also known to have antioxidant and neuroprotective effects, making it a potential therapeutic agent for various neurological disorders.

Advantages and Limitations for Lab Experiments

The advantages of using Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in lab experiments include its high purity, stability, and low toxicity. It is also readily available and relatively inexpensive. However, its limitations include its limited solubility in water, which can make it difficult to use in aqueous solutions. It also has a short half-life, which can affect its efficacy in certain experiments.

Future Directions

There are several future directions for the use of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate in scientific research. One area of interest is its potential use as a therapeutic agent for various neurological disorders, including Alzheimer's disease and Parkinson's disease. It is also being studied for its potential use in the synthesis of novel compounds with biological activity. Additionally, its use as a chiral auxiliary in asymmetric synthesis is an area of ongoing research, with the aim of developing more efficient and selective reactions.
In conclusion, this compound is a valuable compound in scientific research, with a wide range of applications and potential future directions. Its unique properties and mechanisms of action make it a valuable tool for the synthesis of biologically active compounds and the study of various biological targets.

Synthesis Methods

The synthesis of Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate involves the reaction of carvone with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction is carried out in ethanol at room temperature, and the product is obtained through simple workup procedures.

Scientific Research Applications

Ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate has been extensively used in scientific research for its unique properties. It is commonly used as a chiral auxiliary in asymmetric synthesis, where it acts as a catalyst to control the stereochemistry of the reaction. It is also used in the synthesis of various biologically active compounds, including natural products, pharmaceuticals, and agrochemicals.

properties

IUPAC Name

ethyl (2S,5S)-5-(4-methoxyphenyl)pyrrolidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-3-18-14(16)13-9-8-12(15-13)10-4-6-11(17-2)7-5-10/h4-7,12-13,15H,3,8-9H2,1-2H3/t12-,13-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFNYUHGWPDTCC-STQMWFEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CC[C@H](N1)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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